2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a synthetic compound with the molecular formula C18H24N4O and a molecular weight of 312.417 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Scientific Research Applications
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the hepatitis c virus (hcv) by acting on the hcv entry stage .
Mode of Action
It is suggested that similar compounds block hcv replication by acting on the hcv entry stage . This suggests that F5614-0113 might interact with its targets to prevent the virus from entering the host cells, thereby inhibiting its replication.
Biochemical Pathways
Given its potential role as an hcv entry inhibitor, it can be inferred that it may affect the pathways involved in viral entry into host cells .
Result of Action
If it acts as an hcv entry inhibitor, it could potentially prevent the virus from entering host cells, thereby inhibiting viral replication and reducing viral load .
Preparation Methods
Chemical Reactions Analysis
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine or cyclopentyl groups can be replaced by other functional groups under appropriate conditions.
Comparison with Similar Compounds
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole can be compared with similar compounds such as:
4-Iodobenzoic acid: This compound has a similar benzimidazole structure but differs in its functional groups and overall molecular structure.
4-Chloromethcathinone: Another compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRKCZRJPHDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.